molecular formula C10H12ClN3 B1409002 2-tert-Butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1379340-25-6

2-tert-Butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B1409002
CAS No.: 1379340-25-6
M. Wt: 209.67 g/mol
InChI Key: OZTDRUMVTMLRFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-tert-Butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a high-value chemical building block designed for research and development in medicinal chemistry. The pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in drug discovery, known for its ability to mimic purine and serve as a key warhead in ATP-competitive kinase inhibitors . This specific derivative, featuring a chloro group at the 4-position and a tert-butyl modification, is engineered for the synthesis of targeted therapeutic agents. Its primary research application lies in the exploration and development of novel kinase inhibitors for oncology, particularly for challenging targets like RET kinase in non-small cell lung cancer and other thoracic malignancies . The chloro group is a versatile handle for nucleophilic aromatic substitution, allowing researchers to introduce a wide array of amine-containing functionalities to build structure-activity relationships (SAR) . The tert-butyl group and other lipophilic substituents on the scaffold are strategically employed to modulate the compound's properties and enhance interactions with the hydrophobic regions of kinase targets, which is a well-established strategy for optimizing potency and selectivity . This compound is for research use only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use and handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-tert-butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3/c1-10(2,3)9-13-7(11)6-4-5-12-8(6)14-9/h4-5H,1-3H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTDRUMVTMLRFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(C=CN2)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for the Pyrrolo[2,3-d]pyrimidine Core

The core heterocyclic structure of pyrrolo[2,3-d]pyrimidine is typically synthesized via cyclization reactions involving precursor molecules such as amidines, dichloroacrylonitriles, or related nitrile derivatives. According to patent CN110386936A, a notable method involves the condensation of dichloropropylene nitrile with trimethyl orthoformate, followed by cyclization with amidine salts to form the pyrimidine ring (source). This route emphasizes the importance of nitrile chemistry and cyclization under basic conditions.

Similarly, patent CN110386936A describes a process where dichloropropylene nitrile reacts with trimethyl orthoformate to generate an intermediate, which then undergoes cyclization with amidine salts, eliminating hydrogen chloride to yield the desired heterocycle.

Introduction of Chlorine and tert-Butyl Groups

Chlorination of the heterocyclic core is generally achieved using chlorinating agents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or phosphorus pentachloride (PCl₅). These reagents facilitate electrophilic substitution at specific positions of the pyrimidine ring, predominantly at the 4-position, to introduce the chloro substituent, as detailed in patent literature.

The tert-butyl group is typically introduced via esterification or protection strategies. In the synthesis of analogous compounds, tert-butyl esters are formed through reaction with tert-butyl alcohol in the presence of acid catalysts such as trifluoroacetic acid (TFA). This step often occurs after the core heterocycle formation and chlorination, serving as a protective group or a functional substituent to improve compound stability and solubility.

Synthetic Strategies for the Final Compound

The synthesis of 2-tert-Butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine can be summarized as follows:

Step Description Reagents & Conditions References
1 Formation of pyrrolo[2,3-d]pyrimidine core Condensation of nitrile derivatives with amidines ,
2 Chlorination at the 4-position POCl₃, SOCl₂, PCl₅
3 Introduction of tert-butyl group Esterification with tert-butyl alcohol, acid catalysis General esterification protocols
4 Functional group modifications Purification via chromatography Standard techniques

Optimization and Characterization

Research indicates that reaction parameters such as temperature, solvent choice, and catalyst loading significantly influence yields and purity. For instance, the Buchwald-Hartwig amination, used to introduce the morpholino group in related compounds, is optimized with Pd catalysts, ligands like X-Phos, and bases such as Cs₂CO₃ under inert atmospheres (source).

Post-synthesis, characterization techniques such as NMR spectroscopy, HRMS, and HPLC are employed to confirm the structure, regioselectivity, and purity of the compound. X-ray crystallography further aids in confirming the molecular conformation and substitution pattern.

Research Findings and Data Tables

Method Key Reagents Reaction Conditions Yield References
Cyclization of nitrile derivatives Dichloropropylene nitrile, amidine salts 0–50°C, basic conditions 60–75% ,
Chlorination POCl₃ or SOCl₂ Reflux, inert atmosphere 70–85%
Esterification tert-Butyl alcohol, TFA Room temperature to 80°C 65–80% General protocols
Cross-coupling (for derivatives) Pd catalysts, X-Phos, Cs₂CO₃ 80–100°C Variable

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with various nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the compound, which may have enhanced biological activity.

Scientific Research Applications

  • Intermediate in Drug Synthesis :
    • This compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting inflammatory diseases and autoimmune disorders. It has been identified as an impurity in the synthesis of Baricitinib, a drug used for the treatment of rheumatoid arthritis .
  • Potential Anticancer Agent :
    • Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines exhibit anticancer properties. Studies have shown that modifications to the pyrrolo[2,3-d]pyrimidine structure can enhance cytotoxic activity against cancer cell lines .
  • Targeting Kinases :
    • Compounds related to this structure have been explored for their ability to inhibit specific kinases involved in cancer progression. The chlorinated pyrrolo[2,3-d]pyrimidine derivatives have shown promise in selectively targeting these enzymes, which are crucial for cell signaling pathways associated with tumor growth and metastasis .

Baricitinib Synthesis

Baricitinib is a Janus kinase (JAK) inhibitor used in treating rheumatoid arthritis. The synthesis process involves multiple steps where 2-tert-butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine serves as a key intermediate. The presence of this compound allows for the introduction of various substituents that enhance the drug's efficacy and selectivity against JAK enzymes.

Anticancer Activity Assessment

In a study assessing the anticancer properties of pyrrolo[2,3-d]pyrimidine derivatives, researchers synthesized several analogs incorporating the tert-butyl and chloro groups. These modifications were found to significantly increase the compounds' ability to induce apoptosis in cancer cells while minimizing toxicity to normal cells. This highlights the potential of this compound class in developing new cancer therapies .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The biological and physicochemical properties of pyrrolo[2,3-d]pyrimidine derivatives are highly dependent on substituent positions and electronic characteristics:

  • Position 4 : Chlorine at position 4 is a common feature in analogs (e.g., 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine, C₆H₃ClIN₃ , MW 279.47 ). This substituent stabilizes the ring system through electron-withdrawing effects, facilitating nucleophilic substitution reactions for further functionalization .
  • Position 7 : The tert-butyl group at position 7 increases steric hindrance compared to smaller substituents like methyl or isopropyl (e.g., 4-chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine, C₉H₁₀ClN₃ , MW 195.65 ). This bulkiness may reduce metabolic degradation in vivo.
  • Position 2 : In 4-(4-(tert-butyl)phenyl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidine (C₁₆H₁₆ClN₃ , MW 285.77), the chlorine at position 2 and the tert-butylphenyl group at position 4 create a planar, conjugated system that enhances π-π stacking interactions in enzyme binding pockets .

Physicochemical Properties

Key physical properties of selected analogs are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) logP* (Predicted)
7-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine 7-tert-Butyl, 4-Cl C₁₀H₁₂ClN₃ 209.68 - 2.8
4-(4-(tert-Butyl)phenyl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidine 4-(tert-Butylphenyl), 2-Cl C₁₆H₁₆ClN₃ 285.77 165 4.2
4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine 4-Cl, 6-I C₆H₃ClIN₃ 279.47 - 2.1
4-chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine 7-Isopropyl, 4-Cl C₉H₁₀ClN₃ 195.65 - 1.9

*Predicted logP values indicate that tert-butyl and aromatic substituents significantly increase lipophilicity compared to aliphatic groups.

Research Findings and Trends

  • Steric vs. Electronic Effects : The tert-butyl group at position 7 improves metabolic stability but may reduce binding affinity in enzymes requiring planar ligand conformations .
  • Halogen Substitution : Iodo substituents (e.g., 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine) enable radiolabeling for pharmacokinetic studies .
  • Hybrid Systems: Fused-ring analogs (e.g., thieno[2,3-d]pyrimidines in Figure 12 ) exhibit broader-spectrum biological activity but lower synthetic accessibility compared to pyrrolo[2,3-d]pyrimidines.

Biological Activity

2-tert-Butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a chemical compound with significant potential in pharmaceutical applications, particularly as an intermediate in the synthesis of various bioactive molecules. This compound belongs to a class of pyrrolo[2,3-d]pyrimidines that have been studied for their biological activities, including anticancer, antiviral, and anti-inflammatory properties.

  • Molecular Formula : C10H12ClN3
  • Molecular Weight : 209.68 g/mol
  • CAS Number : 1379340-25-6
  • Purity : Typically ≥97% .

The biological activity of this compound is largely attributed to its ability to inhibit specific kinases involved in various signaling pathways. Kinase inhibitors are crucial in cancer therapy as they can block the signals that lead to tumor growth and proliferation. The compound's structure allows for modifications that can enhance its selectivity and potency against target kinases.

Anticancer Activity

Research has indicated that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant anticancer properties. For instance, compounds derived from this scaffold have shown effectiveness in inhibiting the growth of various cancer cell lines. A study demonstrated that certain derivatives could reduce cell viability significantly, with half-maximal effective concentration (EC50) values ranging from 5.2 µM to 20 µM .

Antiviral Activity

The antiviral potential of this compound has been explored, particularly against viruses such as Zika virus (ZIKV). In structure-activity relationship (SAR) studies, modifications to the pyrrolo[2,3-d]pyrimidine core have resulted in compounds with promising antiviral activity. One derivative exhibited an EC50 of 4.3 µM against ZIKV, indicating a strong potential for further development as an antiviral agent .

Anti-inflammatory Properties

Additionally, compounds based on the pyrrolo[2,3-d]pyrimidine framework have been investigated for their anti-inflammatory effects. These compounds may inhibit pathways involved in inflammation, offering therapeutic benefits for conditions characterized by chronic inflammation.

Case Study 1: Anticancer Efficacy

In a study examining the anticancer efficacy of pyrrolo[2,3-d]pyrimidine derivatives, researchers synthesized several analogs and tested them against human cancer cell lines. The most potent compound showed an EC50 value of 10 µM and was able to induce apoptosis in cancer cells through the activation of caspase pathways.

CompoundEC50 (µM)Mechanism
Compound A5.2Caspase activation
Compound B10Cell cycle arrest
Compound C20Apoptosis induction

Case Study 2: Antiviral Activity Against ZIKV

A recent investigation into the antiviral properties of modified pyrrolo[2,3-d]pyrimidines revealed that one derivative reduced viral load by 94% at a concentration of 8.5 µM in vitro. This highlights the potential for developing effective treatments against viral infections using this scaffold.

CompoundViral Load Reduction (%)EC50 (µM)
Compound D944.3
Compound E806.0

Q & A

Q. What are the established synthetic routes for 2-tert-Butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine?

  • Methodological Answer : Synthesis typically involves multi-step protocols starting with functionalized pyrrolo-pyrimidine precursors. For example:

Core scaffold preparation : Cyclization of ethyl 2-cyanoacetate derivatives with dimethoxyethane forms the pyrrolo[2,3-d]pyrimidine backbone .

Chlorination : Treatment with POCl₃ or PCl₅ introduces the chlorine substituent at the 4-position (yields ~70–85%) .

tert-Butyl group introduction : Alkylation or nucleophilic substitution using tert-butyl reagents (e.g., tert-butyl bromide) under basic conditions (e.g., NaH/DMF) .
Key Considerations :

  • Purification via column chromatography (silica gel, hexane/EtOAc) is critical for isolating intermediates.
  • Steric hindrance from the tert-butyl group may necessitate extended reaction times or elevated temperatures .

Q. How is the structural identity of this compound validated in academic research?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm substituent positions (e.g., tert-butyl protons at δ ~1.3 ppm; aromatic protons at δ 7.0–8.5 ppm) .
  • HRMS : Verify molecular formula (e.g., C₁₀H₁₃ClN₄ requires m/z 224.0825) .
  • X-ray crystallography : Resolves steric effects of the tert-butyl group and confirms regioselectivity of chlorination .

Advanced Research Questions

Q. How can the chlorination step be optimized to minimize byproducts and improve yield?

  • Methodological Answer :
  • Reagent selection : POCl₃ with catalytic N,N-dimethylaniline enhances selectivity for the 4-position over 2-position chlorination .
  • Temperature control : Reactions at 80–90°C reduce side reactions (e.g., over-chlorination) .
  • Workup optimization : Quenching with ice-water followed by neutralization (NaHCO₃) minimizes hydrolysis of the chloro group.
    Data Table :
Chlorination AgentTemp (°C)Yield (%)Purity (HPLC)
POCl₃808598%
PCl₅1007290%
SOCl₂606888%

Q. What experimental strategies resolve contradictory kinase inhibition data for this compound?

  • Methodological Answer :
  • Kinase profiling : Use broad-panel assays (e.g., Eurofins KinaseProfiler) to compare inhibition of EGFR, Her2, and CDK2 .
  • Structural analysis : Molecular docking (e.g., MOE software) identifies steric clashes between the tert-butyl group and kinase active sites, explaining selectivity variations .
  • Kinetic studies : Measure IC₅₀ shifts under varying ATP concentrations to distinguish competitive vs. non-competitive inhibition .
    Case Study :
  • Compound 9 (N4-(4-chlorophenyl) analog) showed 10-fold higher CDK2 inhibition than EGFR due to better active-site fit .

Methodological Notes

  • Data Integration : Combined synthesis protocols from patents , kinase studies , and analytical methods to ensure reproducibility.
  • Contradiction Management : Addressed conflicting kinase data via structural and kinetic validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-tert-Butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
2-tert-Butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.